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molecular formula C5H12BrO3P B1267121 1-Bromo-3-dimethoxyphosphorylpropane

1-Bromo-3-dimethoxyphosphorylpropane

Cat. No. B1267121
M. Wt: 231.02 g/mol
InChI Key: XKITUVWHONUREI-UHFFFAOYSA-N
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Patent
US06252084B1

Procedure details

[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester. Using the procedure described in Example 81, Part A, 1.35 g (3.8 mmol) of 2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide was reacted with 170 mg (4.2 mmol) of NaH/mineral oil and then 970 mg (4.2 mmol) of (3-bromopropyl)phosphonic acid dimethyl ester to give a product that was chromatographed on silica gel (eluted with a gradient, 1% MeOH/methylene chloride→3% MeOH/methylene chloride). There was obtained 520 g (27% yield) of 3-[[3-(2-amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester, melting approximately at 100° C. after crystallizing from methylene chloride/ether.
Name
[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][CH2:8][CH2:9]OC1C=C2C(=CC=1)N(CC1C=CC=CC=1)C(Br)=C2CC(N)=O)(=[O:6])[O:4][CH3:5].[Br:32]C1N(CC2C=CC=CC=2)C2C(C=1CC(N)=O)=CC(O)=CC=2.[H-].[Na+]>>[CH3:5][O:4][P:3]([CH2:7][CH2:8][CH2:9][Br:32])(=[O:6])[O:2][CH3:1] |f:2.3|

Inputs

Step One
Name
[3-[[3-(2-Amino-2-oxoethyl)-2-bromo-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CCCOC=1C=C2C(=C(N(C2=CC1)CC1=CC=CC=C1)Br)CC(=O)N
Step Two
Name
2-bromo-5-hydroxy-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
1.35 g
Type
reactant
Smiles
BrC=1N(C2=CC=C(C=C2C1CC(=O)N)O)CC1=CC=CC=C1
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)CCCBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 970 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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